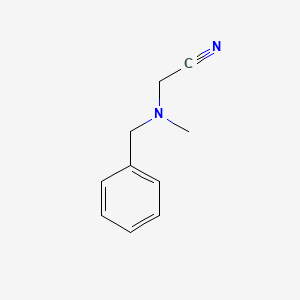

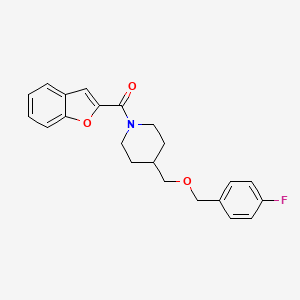

2-(N-Benzyl-N-methylamino)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(N-Benzyl-N-methylamino)acetonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Sensing Applications

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized via acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile. These compounds, particularly one with a 3,5-dinitrophenyl group, demonstrated a significant color change from colorless to black in response to fluoride ions, indicating their potential as colorimetric sensors for fluoride detection in solutions. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as supported by UV-Vis and NMR titration experiments and DFT calculations (Younes et al., 2020).

Catalytic Applications in Organic Synthesis

The synthesis and catalytic activities of copper polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid were explored, demonstrating their effectiveness in the oxidation of cyclohexane using ionic liquids. These findings suggest the potential of such compounds in facilitating chemical transformations under mild conditions, highlighting a novel approach to catalysis that could be relevant for the use of 2-(N-Benzyl-N-methylamino)acetonitrile in similar catalytic frameworks (Hazra et al., 2016).

Mechanistic Insights into Chemical Reactions

Research on the electrochemical reduction of benzoyl azide in acetonitrile has provided valuable insights into the mechanisms of chemical reactions, demonstrating the formation of N-benzoyl benzamide, benzamide, and benzoic acid as products. Such studies are crucial for understanding the intricacies of reaction mechanisms, potentially guiding the application of this compound in related chemical processes (Arai et al., 1981).

Innovative Approaches to Chemical Synthesis

The synthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through paired electrosynthesis in acetonitrile highlights innovative methodologies in chemical synthesis. This process showcases the efficiency and versatility of electrochemical methods in producing complex organic compounds, suggesting potential pathways for the synthesis of derivatives of this compound (Batanero et al., 2002).

Safety and Hazards

Mechanism of Action

The compound also contains a nitrile group (-CN), which is a polar functional group. This could potentially allow the compound to interact with various biological targets through polar interactions .

The compound’s action, like that of many drugs, could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the body. These factors could affect the compound’s stability, how well it can reach its target, and how effectively it can interact with its target .

Properties

IUPAC Name |

2-[benzyl(methyl)amino]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXDIGALTYDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate](/img/structure/B2540184.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2540192.png)

![(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one](/img/structure/B2540194.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2540195.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)

![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)